molecular formula C13H17N3 B1480823 6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-63-3

6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480823
CAS RN: 2098053-63-3
M. Wt: 215.29 g/mol
InChI Key: CGEDBFSIWDZMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are part of a broader class of compounds known as azoles. Pyrazoles are known for their wide range of biological activities and are used in various scientific applications.


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” would include additional cyclobutyl and cyclopropylmethyl groups attached to the pyrazole ring.


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo reactions with ozone, exhibiting different reaction kinetics depending on the specific pyrazole compound . They can also participate in multicomponent reactions, contributing to the synthesis of a wide range of bioactive chemicals .


Physical And Chemical Properties Analysis

Pyrazoles are weak bases, with their basicity highly dependent on the nature of their substituent groups . They can act as weak bases or acids .

Scientific Research Applications

Anticancer Properties

Research into imidazo[1,2-b]pyrazole derivatives has shown promising anticancer properties. For instance, derivatives like imidazo[4,5-b]pyridines have been identified as mitotic inhibitors with notable antitumor activity in mice, indicating potential applications in cancer therapy (Temple, Rose, Comber, & Rener, 1987)[https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt]. Furthermore, benzimidazoles-imidazo[1,2-a]pyrazine conjugates have demonstrated antitumor activity across a broad range of human cancer cell lines, suggesting a valuable scaffold for developing novel anticancer agents (Singh, Luxami, & Paul, 2019)[https://consensus.app/papers/synthesis-benzimidazolesimidazo12apyrazine-singh/7f0d9df2dfec5b22b539200262078e2b/?utm_source=chatgpt].

Antibacterial Applications

Imidazo[1,2-a]pyrazine derivatives have also been synthesized for their antibacterial properties. Novel derivatives have shown efficacy against various bacterial strains, highlighting the potential of these compounds in addressing antibiotic resistance (Prasad, 2021)[https://consensus.app/papers/design-synthesis-antibacterial-activity-prasad/567497fee80d506d8c2752a51680fa60/?utm_source=chatgpt].

Synthesis and Chemical Properties

The synthesis of imidazo[1,2-b]pyrazole derivatives involves various strategies, including multicomponent reactions and cyclization techniques. These methods enable the creation of a library of compounds for further biological evaluation (Babariya & Naliapara, 2017)[https://consensus.app/papers/acid-catalyzed-efficient-synthesis-1himidazo12b-babariya/9e50ad0b6b705f8eb8cb280e200ebaeb/?utm_source=chatgpt]. Additionally, the functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored, providing new pathways for the synthesis of potential non-classical isosteres of indole and precursors of push–pull dyes (Schwärzer et al., 2021)[https://consensus.app/papers/functionalization-1himidazo12bpyrazole-indole-schwärzer/b43154a5bbac54968b36445827eca335/?utm_source=chatgpt].

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyrazine derivatives have been synthesized with notable antimicrobial and antioxidant activities. These compounds have demonstrated the ability to intercalate with DNA, suggesting a mechanism for their biological effects (Singh, Luxami, & Paul, 2020)[https://consensus.app/papers/synthesis-cytotoxicity-profile-binding-hybrids-singh/a2aa3c516eed5c5ab0d5c3973f953da9/?utm_source=chatgpt].

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure and properties. For instance, some pyrazole compounds are used as pesticides and are considered safe for both agricultural and non-agricultural purposes .

Future Directions

Pyrazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications. Future research may involve the development of new synthetic methods for pyrazole derivatives, as well as further exploration of their biological activities .

properties

IUPAC Name

6-cyclobutyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-11(3-1)12-8-13-15(9-10-4-5-10)6-7-16(13)14-12/h6-8,10-11H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEDBFSIWDZMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.